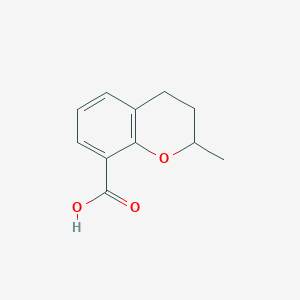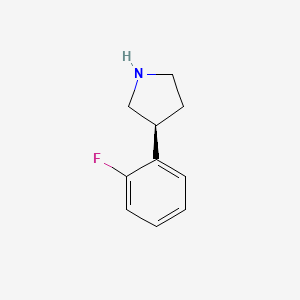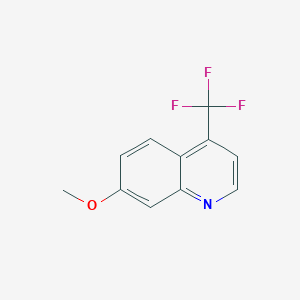
Quinoline, 7-methoxy-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 7-methoxy-4-(trifluoromethyl)- is a fluorinated quinoline derivativeThe incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 7-methoxy-4-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a trifluoromethyl group. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions .
Industrial Production Methods
Industrial production of fluorinated quinolines often involves large-scale cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 7-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline, 7-methoxy-4-(trifluoromethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 7-methoxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-(Trifluoromethyl)-4-quinolinol
- 4-Chloro-7-(trifluoromethyl)quinoline
- 7-(Trifluoromethyl)quinoline-4-thiol
Uniqueness
Quinoline, 7-methoxy-4-(trifluoromethyl)- is unique due to the presence of both a methoxy group and a trifluoromethyl group on the quinoline ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
7-methoxy-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-16-7-2-3-8-9(11(12,13)14)4-5-15-10(8)6-7/h2-6H,1H3 |
InChI Key |
BPPGMEDRCQQOMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



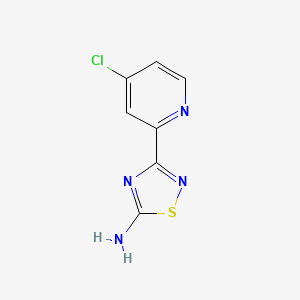
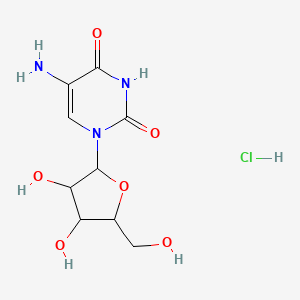
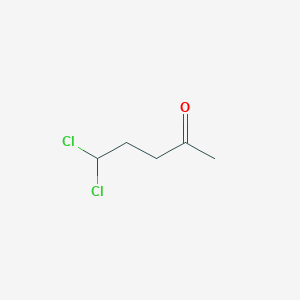
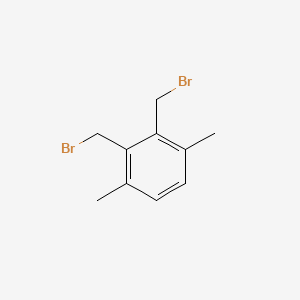
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
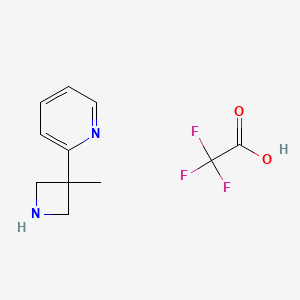
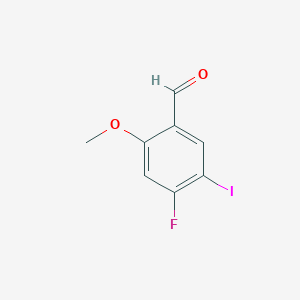
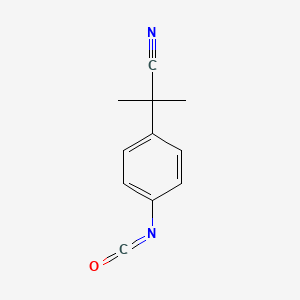

![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
